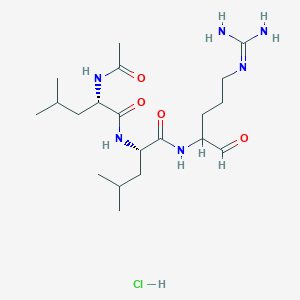

Leupeptin Ac-LL (hydrochloride)

Beschreibung

Historical Discovery and Significance in Protease Research

Leupeptin (B1674832) was first isolated from the culture filtrates of various species of Streptomyces in 1969. bioaustralis.com This discovery was a landmark event in protease research, as it provided scientists with a potent, naturally occurring inhibitor. nih.gov Leupeptin is a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal. wikipedia.org Its unique chemical structure, particularly the C-terminal aldehyde group, is crucial for its inhibitory function. nih.gov

The discovery of leupeptin and its subsequent characterization were significant for several reasons. It offered a powerful tool to study the function of various proteases by selectively blocking their activity. This allowed researchers to elucidate the roles of specific proteases in a multitude of physiological and pathological processes. Furthermore, the study of leupeptin's mechanism of action, which involves the formation of a covalent hemiacetal adduct with the active site of serine and cysteine proteases, provided valuable insights into enzyme kinetics and inhibitor design. sigmaaldrich.com The specificity of leupeptin, primarily targeting trypsin-like serine proteases and some cysteine proteases, made it a valuable asset for dissecting complex proteolytic pathways. wikipedia.orgsigmaaldrich.comroche.com

Role as a Standard Research Inhibitor in Biochemical Studies

Leupeptin Ac-LL (hydrochloride) has become a staple in biochemical laboratories worldwide due to its reliability and broad-spectrum inhibitory activity. It is routinely included in lysis buffers during protein extraction to prevent the degradation of target proteins by endogenous proteases that are released upon cell disruption. wikipedia.orgcephamls.com This is critical for obtaining accurate and reproducible results in techniques such as Western blotting, immunoprecipitation, and enzyme assays. cephamls.com

The hydrochloride form of Leupeptin Ac-LL is often preferred in research settings as it is reported to have better inhibitory activity compared to the base form. medchemexpress.com Its effectiveness against a range of proteases, including trypsin, plasmin, cathepsin B, and papain, makes it a versatile choice for a wide array of experimental applications. cellsignal.com Researchers often use leupeptin in conjunction with other protease inhibitors to create a "cocktail" that provides comprehensive protection against protein degradation.

The table below summarizes key properties and applications of Leupeptin Ac-LL (hydrochloride) in biochemical research:

| Property | Description |

| Molecular Formula | C20H39ClN6O4 medchemexpress.com |

| Molecular Weight | 463.01 g/mol medchemexpress.com |

| Source | Originally isolated from Streptomyces species, now also available as a synthetic compound. roche.comnih.gov |

| Mechanism of Action | Forms a covalent hemiacetal adduct with the active site of target proteases. sigmaaldrich.com |

| Primary Targets | Serine and cysteine proteases such as trypsin, plasmin, papain, and cathepsins. wikipedia.orgcellsignal.com |

| Common Applications | Protease inhibitor in cell lysis buffers for Western blotting, immunoprecipitation, and enzyme assays. cephamls.com |

The following table details some of the key research findings related to the inhibitory activity of leupeptin and its analogues against various proteases:

| Protease | Inhibitor | Key Finding | Reference |

| Papain | Benzoyl-L-leucyl-L-argininal | 8 times more inhibitory than leupeptin | nih.gov |

| Trypsin | Benzyloxycarbonyl-L-pyroglutamyl-L-leucyl-L-argininal | 10 times more inhibitory than leupeptin | nih.gov |

| Plasmin | Benzyloxycarbonyl-L-pyroglutamyl-L-leucyl-L-argininal | 10 times more inhibitory than leupeptin | nih.gov |

| Kallikrein | DL-2-pipecolyl-L-leucyl-L-argininal | 25 times more inhibitory than leupeptin | nih.gov |

| Urokinase | L-pyroglutamyl-L-leucyl-L-argininal | Exhibited potent inhibitory activity | nih.gov |

| SARS-CoV-2 Mpro | Leupeptin | IC50 value of 127.2 μM in vitro | nih.govnih.gov |

| SARS-CoV-2 (in Vero cells) | Leupeptin | EC50 value of 42.34 μM | nih.govnih.gov |

Eigenschaften

Molekularformel |

C20H39ClN6O4 |

|---|---|

Molekulargewicht |

463.0 g/mol |

IUPAC-Name |

(2S)-2-acetamido-N-[(2S)-1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H/t15?,16-,17-;/m0./s1 |

InChI-Schlüssel |

OQQYPQNFLLAILR-YSQHTBMVSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |

Kanonische SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl |

Herkunft des Produkts |

United States |

Biosynthesis and Origin of Leupeptin Ac Ll Hydrochloride

Microbial Production by Actinomycetes and Other Fungi

Leupeptin (B1674832) is primarily produced by various species of soil bacteria belonging to the order Actinomycetales, commonly known as actinomycetes. wikipedia.orgnih.govnih.gov These Gram-positive bacteria are renowned for their ability to synthesize a wide array of bioactive secondary metabolites. mdpi.commdpi.com Strains of Streptomyces, a prominent genus within the actinomycetes, have been identified as significant producers of leupeptin. nih.govnih.gov The production of leupeptin is not species-specific and has been observed in culture filtrates of several Streptomyces strains. nih.govgoogle.com

While actinomycetes are the most well-known source, research has revealed that other bacteria can also produce leupeptin. A family of leupeptins has been identified in pathogenic gammaproteobacteria, including species of Photorhabdus, Xenorhabdus, and Klebsiella. ebi.ac.uknih.gov The presence of leupeptin has also been suggested to be linked to plant-symbiotic actinomyces, indicating a broader distribution in microbial ecosystems. ebi.ac.uk Although the prompt mentions other fungi, current research predominantly documents bacterial origins for leupeptin.

Table 1: Microbial Sources of Leupeptin

| Kingdom | Phylum/Order | Genus |

| Bacteria | Actinomycetales | Streptomyces |

| Bacteria | Gammaproteobacteria | Photorhabdus |

| Bacteria | Gammaproteobacteria | Xenorhabdus |

| Bacteria | Gammaproteobacteria | Klebsiella |

Characterization of Biosynthetic Pathways

The biosynthesis of leupeptin is a multi-step enzymatic process. Early studies identified acetate, leucine, and arginine as precursors in its formation. nih.govgoogle.com The pathway deviates significantly from standard protein synthesis, resulting in the unique chemical structure of leupeptin, particularly its C-terminal aldehyde group. nih.gov

The peptide backbone of leupeptin is assembled by large, modular enzymes known as non-ribosomal peptide synthetases (NRPS). wikipedia.orgbiorxiv.org Unlike ribosomal protein synthesis, which relies on an mRNA template, NRPS systems function as a protein-based template to assemble peptides. wikipedia.orgnih.gov These mega-enzymes are organized into modules, where each module is typically responsible for the recognition, activation, and incorporation of a specific amino acid into the growing peptide chain. nih.gov

In the case of leupeptin, the biosynthetic gene cluster contains genes encoding for NRPS modules. biorxiv.org These enzymes catalyze the formation of amide bonds between the constituent amino acids (leucine and arginine). biorxiv.org The involvement of NRPS allows for the incorporation of non-standard building blocks and modifications, which is a characteristic feature of many complex natural products. nih.gov The proposed biosynthesis involves an ATP-dependent synthase responsible for creating acetyl-leucine-leucine. google.com

A key feature of leupeptin is its C-terminal argininal (B8454810), an aldehyde, which is crucial for its inhibitory activity. nih.govnih.gov This aldehyde is not incorporated directly but is formed in the final step of the biosynthetic pathway. The process begins with the synthesis of a peptide precursor, leupeptidic acid, which has a standard C-terminal carboxyl group (-COOH) instead of an aldehyde. nih.govgoogle.com

The transformation of this carboxylic acid to the terminal aldehyde is an enzymatic reduction. nih.gov This reaction is catalyzed by a specific enzyme, leupeptin acid reductase. The reduction process requires NADH as an electron donor and is thermodynamically driven by the hydrolysis of ATP. nih.gov This final enzymatic step completes the synthesis of the active leupeptin molecule. nih.gov

Table 2: Key Enzymes and Components in Leupeptin Biosynthesis

| Enzyme/Component | Type | Function |

| Non-ribosomal Peptide Synthase (NRPS) | Mega-enzyme complex | Assembles the peptide backbone (Ac-Leu-Leu-Arg) without using ribosomes. google.combiorxiv.org |

| Leupeptin Acid Reductase | Enzyme (Reductase) | Catalyzes the reduction of the C-terminal carboxyl group of leupeptidic acid to form the terminal aldehyde of leupeptin. nih.gov |

| ATP | Co-factor | Provides energy for the synthesis of acetyl-leucine-leucine and the final reduction step. nih.govgoogle.com |

| NADH | Co-factor | Acts as the electron donor in the reduction of the carboxyl group to an aldehyde. nih.gov |

Heterologous Expression Systems for Leupeptin Production

Heterologous expression, which involves expressing genes in a host organism that does not naturally produce the target compound, is a powerful tool in natural product research. nih.gov This approach has been applied to the study and production of leupeptin. ebi.ac.uknih.gov By transferring the leupeptin biosynthetic gene cluster into a suitable host organism, such as Escherichia coli, researchers can investigate the function of the biosynthetic genes and produce leupeptin or its analogs. biorxiv.orgnih.gov

Genetic, metabolomic, and heterologous expression analyses have been instrumental in identifying and characterizing the leupeptin biosynthetic pathway in gammaproteobacteria. ebi.ac.uknih.gov These techniques confirmed that the peptide is constructed by discretely expressed ligases and accessory enzymes. ebi.ac.uknih.gov Furthermore, the identification of the complete gene cluster directing leupeptin's biosynthesis opens avenues for engineering these pathways to create novel protease inhibitors. google.combiorxiv.org Heterologous expression systems provide a means to overcome the limitations of natural production and facilitate the large-scale generation of leupeptin for research and biotechnological applications. nih.gov

Mechanism of Action: Protease Inhibition by Leupeptin Ac Ll Hydrochloride

Competitive and Reversible Inhibition Modality

Leupeptin (B1674832) Ac-LL (hydrochloride) functions as a reversible and competitive inhibitor of serine and cysteine proteases. cephamls.comsigmaaldrich.comserva.de This mode of inhibition means that the leupeptin molecule directly competes with the natural substrate for binding to the enzyme's active site. wikipedia.org The inhibition is considered reversible because the inhibitor does not form a permanent, unbreakable bond with the enzyme, and its effect can be overcome by a sufficiently high concentration of the substrate. wikipedia.orgebi.ac.uk

Leupeptin is recognized for its potent inhibition of various proteases, including trypsin, plasmin, calpain, papain, and cathepsins B, H, and L. cephamls.comserva.deroche.com However, it demonstrates little to no inhibitory activity against other proteases such as α-chymotrypsin, pepsin, thrombin, and cathepsin D. cephamls.comserva.dewikipedia.org The effectiveness of this inhibition is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), with lower values indicating higher potency.

Table 1: Inhibitory Activity of Leupeptin Against Various Proteases

| Enzyme | Inhibition Constant (Kᵢ) |

| Trypsin | 3.5 nM wikipedia.org / 35 nM selleck.co.jp |

| Plasmin | 3.4 nM wikipedia.org / 3.4 µM selleck.co.jp |

| Cathepsin B | 4.1 nM wikipedia.org / 6 nM selleck.co.jp |

| Calpain | 10 nM selleck.co.jp |

| Kallikrein | 19 µM selleck.co.jp |

Note: Discrepancies in reported Kᵢ values can arise from different experimental conditions, such as pH, temperature, and substrate used.

Covalent Hemiacetal Adduct Formation with Active Site Residues

The potent inhibitory effect of leupeptin stems from its ability to form a covalent, yet reversible, bond with the catalytic residue in the protease's active site. sigmaaldrich.comsigmaaldrich.com This interaction mimics the transition state of the normal enzymatic reaction, effectively halting the catalytic process. wikipedia.org The key to this interaction is the electrophilic aldehyde group at the C-terminus of the leupeptin peptide. serva.de When leupeptin binds to the active site of a target protease, this aldehyde group reacts with a nucleophilic residue of the enzyme, forming a tetrahedral hemiacetal adduct. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy studies on the trypsin-leupeptin complex have confirmed the formation of this covalent hemiacetal. nih.gov These studies revealed that the interaction creates a new asymmetric tetrahedral center, resulting in two interconverting diastereomers (S and R configurations) of the complex. nih.govacs.org

Interaction with Serine Hydroxyl Function in Proteases

In serine proteases, such as trypsin, the key catalytic residue is a serine amino acid (specifically Ser195 in trypsin). nih.govnih.gov The inhibitory mechanism of leupeptin is characterized by the formation of a covalent hemiacetal adduct between its C-terminal aldehyde group and the hydroxyl group (-OH) of this active site serine. sigmaaldrich.comserva.de

This reaction involves the nucleophilic attack of the serine's hydroxyl oxygen on the electrophilic carbon of leupeptin's aldehyde. serva.denih.gov The resulting hemiacetal structure is stabilized by the architecture of the active site. In the case of trypsin, the hemiacetal oxygen of the major diastereomer is positioned within the "oxyanion hole," a region of the active site that stabilizes negative charges, and it also forms a hydrogen bond with another critical catalytic residue, Histidine-57 (His57). nih.govnih.gov This stable, transition-state-like complex effectively blocks the enzyme from binding and cleaving its intended substrates.

Role of the C-terminal Aldehyde Group in Inhibitory Potency

The C-terminal aldehyde group is essential for the high inhibitory potency of leupeptin. nih.gov Its electrophilic nature is precisely what allows for the formation of the covalent hemiacetal adduct with the active site serine or cysteine residues. serva.denih.gov The importance of this functional group has been demonstrated in studies where the aldehyde is chemically modified. nih.gov

Research has shown that either oxidizing the aldehyde to a carboxylic acid (-COOH) or reducing it to an alcohol (-CH₂OH) drastically diminishes the compound's inhibitory activity against proteases like trypsin. nih.gov While the carboxylate version retains some minor inhibitory function, likely due to its ability to interact with the oxyanion hole, the loss of the ability to form a hemiacetal bond significantly weakens its binding. nih.gov The alcohol form shows even weaker inhibition. nih.gov This confirms that the aldehyde's ability to form a covalent, transition-state analog structure is the primary determinant of leupeptin's inhibitory strength. nih.govnih.gov

Table 2: Effect of C-terminal Group Modification on Leupeptin's Inhibition of Trypsin

| Leupeptin Form | C-terminal Group | Inhibition Constant (Kᵢ) vs. Trypsin |

| Natural Leupeptin | Aldehyde (-CHO) | 88 ± 8 nM |

| Oxidized Leupeptin | Carboxylic Acid (-COOH) | 2.7 ± 0.1 µM |

| Reduced Leupeptin | Alcohol (-CH₂OH) | 270 ± 100 µM |

| Data sourced from a 2017 study published in the FEBS Journal. nih.gov |

Specificity of Leupeptin Ac Ll Hydrochloride Inhibition

Broad-Spectrum Inhibition Profile

Leupeptin (B1674832), also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring tripeptide produced by various species of actinomycetes. It functions as a reversible and competitive inhibitor of a wide range of serine and cysteine proteases. serva.dewikipedia.orgcephamls.com The inhibitory mechanism for serine proteases involves the formation of a covalent hemiacetal adduct between the aldehyde group of leupeptin and the hydroxyl group of a serine residue in the active site of the enzyme. serva.desigmaaldrich.com A similar covalent bond is formed with the sulfur atom of a cysteine residue in the active site of cysteine proteases. serva.de

Serine Protease Targets (e.g., Trypsin, Plasmin, Kallikrein)

Leupeptin demonstrates significant inhibitory activity against several key serine proteases. It is a potent inhibitor of trypsin, plasmin, and kallikrein. serva.dewikipedia.orgsigmaaldrich.comtargetmol.comroche.com The inhibition of these enzymes is a critical aspect of its utility in research, as they are involved in numerous physiological and pathological processes. For instance, leupeptin's ability to inhibit trypsin-like serine proteases makes it a valuable tool in preventing protein degradation during protein isolation and analysis. sigmaaldrich.com The hydrochloride form of Leupeptin Ac-LL is noted to have better inhibitory properties than Leupeptin Ac-LL itself. medchemexpress.com

Cysteine Protease Targets (e.g., Papain, Cathepsins, Calpain)

The inhibitory action of leupeptin extends to a variety of cysteine proteases, also referred to as thiol proteases. sigmaaldrich.comroche.com Notable targets in this class include papain, various cathepsins (such as B, H, and L), and calpain. serva.dewikipedia.orgcephamls.comsigmaaldrich.comtargetmol.comroche.com The inhibition of calpains, a family of calcium-dependent cysteine proteases, is of particular interest due to their role in cellular processes like signal transduction and cytoskeletal remodeling. scbt.com Leupeptin's interaction with the active site of these proteases is characterized by the formation of a reversible covalent bond. serva.de

Threonine Protease Targets

In addition to serine and cysteine proteases, leupeptin is also recognized as an inhibitor of threonine proteases. wikipedia.orgtargetmol.comnih.gov This broadens the spectrum of its inhibitory capabilities, making it a versatile tool for controlling proteolytic activity in various experimental settings.

Selectivity Against Specific Protease Classes

Despite its broad-spectrum profile, leupeptin exhibits a degree of selectivity. It is not an effective inhibitor for all proteases. Notably, it shows little to no inhibitory activity against aspartic proteases like pepsin and cathepsin D, as well as certain serine proteases such as α-chymotrypsin and thrombin. serva.dewikipedia.orgcephamls.comtargetmol.com Furthermore, enzymes like elastase, renin, and thermolysin are also not significantly affected by leupeptin. sigmaaldrich.comroche.com This selectivity is crucial for its application in studies where the activity of specific proteases needs to be preserved while others are inhibited. The specificity is largely attributed to the Leu-Leu-Argininal sequence of the peptide. nih.gov

Impact of Structural Modifications on Inhibitory Specificity

The inhibitory properties of leupeptin can be altered through structural modifications. The C-terminal aldehyde group is considered essential for its high binding efficiency and function. nih.gov Research on leupeptin analogues has shown that changes to the N-terminal capping group can influence inhibitory potency against specific proteases. For example, replacing the acetyl group with other moieties has led to analogues with enhanced inhibition of certain enzymes. A study on thirty leupeptin analogues revealed that specific substitutions could significantly increase inhibitory activity against proteases like papain, trypsin, plasmin, and kallikrein. nih.gov For instance, benzoyl- and alpha-naphthalenesulfonyl-L-leucyl-L-argininal were found to be eight times more inhibitory to papain than leupeptin. nih.gov Similarly, benzyloxycarbonyl-L-pyroglutamyl-L-leucyl-L-argininal was ten times more potent against trypsin and plasmin. nih.gov

Interactive Data Tables

Table 1: Inhibitory Profile of Leupeptin

| Protease Class | Target Enzyme | Inhibition Status | Ki Value |

| Serine Protease | Trypsin | Inhibited | 3.5 nM |

| Serine Protease | Plasmin | Inhibited | 3.4 nM |

| Serine Protease | Kallikrein | Inhibited | - |

| Serine Protease | α-Chymotrypsin | Not Inhibited | - |

| Serine Protease | Thrombin | Not Inhibited | - |

| Cysteine Protease | Papain | Inhibited | - |

| Cysteine Protease | Cathepsin B | Inhibited | 4.1 nM |

| Cysteine Protease | Cathepsin H | Inhibited | - |

| Cysteine Protease | Cathepsin L | Inhibited | - |

| Cysteine Protease | Calpain | Inhibited | - |

| Aspartic Protease | Pepsin | Not Inhibited | - |

| Aspartic Protease | Cathepsin D | Not Inhibited | - |

Ki values represent the inhibitor constant, indicating the concentration required to produce half-maximum inhibition. Data sourced from multiple references. wikipedia.orgcephamls.comtargetmol.com

Table 2: ID50 Values for Leupeptin Inhibition

| Enzyme | Substrate | ID50 [µg/ml] |

| Plasmin | Fibrin (B1330869) | 8 |

| Plasmin | Casein | 36 |

| Trypsin | Casein | 2 |

| Trypsin | Hemoglobin | 5 |

| Papain | Casein | 0.51 |

| Papain | Hemoglobin | 0.15 |

| Kallikrein | BAEE | 70 |

| Cathepsin A | Cb-Glut-Tyr | 1.7 |

| Cathepsin B | BAA | 0.44 |

ID50 is the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Data sourced from Sigma-Aldrich. sigmaaldrich.com

Molecular Interactions and Structural Basis of Leupeptin Ac Ll Hydrochloride Binding

Identification of Key Amino Acid Interactions in Protease Active Sites

The inhibitory mechanism of leupeptin (B1674832) is fundamentally tied to its interaction with key amino acid residues within the protease active site. A pivotal interaction involves the aldehyde group of leupeptin's C-terminal argininal (B8454810) residue. This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the catalytic serine residue (Ser-195 in trypsin) present in the active site of serine proteases. sigmaaldrich.comnih.gov This covalent bond formation is a critical step in the stable, yet reversible, inhibition of the enzyme. nih.gov

In the context of trypsin, crystallographic studies have revealed that the backbone of leupeptin establishes four hydrogen bonds directly with the enzyme. nih.gov The specificity of leupeptin for certain proteases is largely attributed to its Leu-Leu-Argininal sequence. nih.gov For instance, leupeptin effectively inhibits serine proteases like trypsin and plasmin, as well as cysteine proteases such as papain and cathepsin B. wikipedia.orgmedkoo.com However, it does not show inhibitory activity towards enzymes like α-chymotrypsin or thrombin. wikipedia.orgmedkoo.com

The following table summarizes the key amino acid interactions involved in the binding of leupeptin to trypsin:

| Interacting Moiety of Leupeptin | Interacting Residue in Trypsin | Type of Interaction | Reference |

| Aldehyde carbonyl | Ser-195 | Covalent hemiacetal bond | nih.gov |

| Backbone | Various | Hydrogen bonds | nih.gov |

| Hemiacetal oxygen | His-57 | Hydrogen bond | nih.gov |

Hydrogen Bonding Networks in Inhibitor-Enzyme Complexes

Hydrogen bonds play a crucial role in stabilizing the complex formed between leupeptin and a protease. In the leupeptin-trypsin complex, a network of hydrogen bonds contributes to the tight binding of the inhibitor. As mentioned, the leupeptin backbone forms four direct hydrogen bonds with trypsin. nih.gov An additional, fifth hydrogen bond is mediated by a water molecule, further anchoring the inhibitor in the active site. nih.gov

A significant hydrogen bond is formed between the hemiacetal oxygen atom of the leupeptin-Ser-195 adduct and the His-57 residue in the active site. nih.gov This interaction is a key feature of the stable tetrahedral complex that is formed upon leupeptin binding. nih.gov The oxidized form of leupeptin, where the terminal aldehyde is replaced by a carboxyl group, exhibits weaker inhibition, which can be attributed to the loss of the ability to form this crucial hemiacetal linkage. nih.gov However, the oxidized form can still interact with the oxyanion hole, explaining its stronger inhibition compared to the reduced (alcohol) form. nih.gov

Conformational Stability of Leupeptin Ac-LL (hydrochloride) in Binding

The binding of an inhibitor to an enzyme can induce conformational changes in both molecules, leading to a stable complex. While specific studies on the conformational stability of Leupeptin Ac-LL (hydrochloride) itself during binding are not extensively detailed in the provided results, the formation of the stable tetrahedral complex with trypsin implies a conformationally favored state upon binding. nih.gov The multiple interactions, including the covalent bond and the hydrogen bond network, contribute to this stability. nih.gov

The stability of enzyme-inhibitor complexes is a general principle in enzymology. The ligation of inhibitors to an enzyme often stabilizes a particular conformational state of the enzyme. nih.gov For instance, the binding of inhibitors to human thymidylate synthase stabilizes the active conformation of the enzyme. nih.gov Similarly, the binding of leupeptin to proteases results in a stable complex, effectively sequestering the enzyme and preventing its catalytic activity. sigmaaldrich.comnih.gov

Structure-Activity Relationship Studies through Analogs

Structure-activity relationship (SAR) studies involving analogs of leupeptin have provided valuable insights into the molecular requirements for its inhibitory activity. These studies typically involve modifying the leupeptin structure and assessing the impact on its ability to inhibit target proteases.

One key finding from SAR studies is the critical role of the C-terminal aldehyde group. nih.gov When the aldehyde is oxidized to a carboxylic acid or reduced to an alcohol, the inhibitory potency is significantly diminished. nih.gov This underscores the importance of the aldehyde's ability to form a covalent hemiacetal with the active site serine. sigmaaldrich.comnih.gov

Furthermore, the peptide sequence of leupeptin is crucial for its specificity. nih.gov Analogs with alterations in the Leu-Leu-Arg sequence have been synthesized to explore the structure-function relationships for protease inhibition. nih.gov For example, the synthesis of analogs with a C-terminal carboxyl group instead of an aldehyde demonstrated that while some inhibitory activity is retained, it is considerably lower than that of the parent compound. nih.gov A study on leupeptin analogues showed that Leupeptin Ac-LL (hydrochloride) has better inhibition than Leupeptin Ac-LL. medchemexpress.commedchemexpress.com

The following table summarizes the inhibitory activities of leupeptin against various enzymes:

| Enzyme | Substrate | IC50 (µg/mL) | Reference |

| Plasmin | Fibrin (B1330869) | 8 | sigmaaldrich.com |

| Plasmin | Casein | 36 | sigmaaldrich.com |

| Trypsin | Casein | 2 | sigmaaldrich.com |

| Trypsin | Hemoglobin | 5 | sigmaaldrich.com |

| Papain | Casein | 0.51 | sigmaaldrich.com |

| Papain | Hemoglobin | 0.15 | sigmaaldrich.com |

| Kallikrein | BAEE | 70 | sigmaaldrich.com |

| Cathepsin A | Cbz-Glu-Tyr | 1.7 | sigmaaldrich.com |

| Cathepsin B | BAA | 0.44 | sigmaaldrich.com |

| Aspergillopepsin II | Casein | > 250 | sigmaaldrich.com |

| Aspergillopepsin I | Casein | > 250 | sigmaaldrich.com |

Chemical Synthesis and Analog Development of Leupeptin Ac Ll Hydrochloride

Methodologies for Synthetic Leupeptin (B1674832) Ac-LL (hydrochloride)

The chemical synthesis of leupeptin, N-acetyl-L-leucyl-L-leucyl-L-argininal, is notably challenging due to the presence of the C-terminal argininal (B8454810) residue. nih.govdiva-portal.org This has led researchers to explore several strategies to achieve its synthesis and that of its derivatives.

A prevalent method involves solid-phase peptide synthesis (SPPS), often using the Fmoc (9-fluorenylmethyloxycarbonyl) strategy. nih.govnih.govresearchgate.net However, directly synthesizing the C-terminal aldehyde on a solid support is complex. A more straightforward approach is the synthesis of a leupeptin precursor with a C-terminal carboxyl group (-COOH) instead of the aldehyde (-CHO). nih.govdiva-portal.org This strategy is advantageous as it employs standard peptide synthesis techniques and mimics the natural biosynthetic pathway of leupeptin, where an enzyme, leupeptin acid reductase, catalyzes the final reduction of the carboxyl group to an aldehyde. nih.govdiva-portal.org While this enzymatic step is not commercially viable for routine chemical synthesis, producing the stable carboxylate precursor is a practical alternative. nih.gov

Alternative methods for generating the peptide aldehyde include:

Reduction of Weinreb Amides: This method has been reported for solid-phase synthesis of peptide aldehydes. nih.gov

Oxidation of Alcohols: The corresponding peptide alcohol can be oxidized to form the aldehyde. nih.gov

Thioacetal Conversion: A practical route involves synthesizing the peptide on a solid support with a C-terminal thioacetal structure. nih.gov The thioacetal can then be efficiently converted to the desired aldehyde by treatment with a reagent like N-bromo succinimide (B58015) (NBS). nih.gov

The hydrochloride salt form of Leupeptin Ac-LL is often used in research, and it is reported to have better inhibitory activity than the base form. medchemexpress.com The final conversion to the hydrochloride salt is typically a standard procedure in peptide chemistry following synthesis and purification.

Design and Synthesis of Leupeptin Analogs

The design and synthesis of leupeptin analogs aim to enhance specific properties, such as stability, selectivity, or to facilitate conjugation to other molecules, while retaining or improving inhibitory activity. Modifications have been explored at both the N-terminal and C-terminal ends of the peptide.

The N-terminal acetyl group of leupeptin is a common target for modification. A primary reason for altering this end of the molecule is to introduce a functional group that allows for easy conjugation to carrier systems. nih.govnih.govresearchgate.netdiva-portal.org

A notable synthetic modification involves replacing the N-terminal acetyl group with a 6-aminohexanoyl (Ahx) group. nih.govnih.govresearchgate.netdiva-portal.org This substitution provides a terminal primary amine, a versatile chemical handle for covalent attachment to various supports, while preserving the inhibitory function of the peptide. nih.gov This strategy has been used to create analogs like Ahx–Phe–Leu–Arg–COOH and Ahx–Leu–Leu–Arg–COOH. nih.govdiva-portal.orgnih.gov Other modifications have included the replacement of the acetyl-L-leucyl unit with a (Benzyloxycarbonyl)-L-leucyl group to study structure-activity relationships. nih.gov

The C-terminal aldehyde group is a critical feature for leupeptin's function, forming a covalent hemiacetal adduct with the active site serine of target proteases. sigmaaldrich.comnih.gov However, its reactivity and the difficulty in its synthesis have prompted the development of analogs with C-terminal modifications.

Studies have investigated the effect of oxidizing the aldehyde to a carboxylate (-COOH) or reducing it to an alcohol (-CH₂OH). nih.govnih.gov The oxidized form, which corresponds to the natural precursor of leupeptin, was found to be a superior inhibitor compared to the reduced form. nih.govnih.govresearchgate.net Nevertheless, the original leupeptin with its aldehyde group possesses enhanced inhibitory properties compared to both the oxidized and reduced versions. nih.govnih.gov

Synthesizing analogs with a stable C-terminal carboxyl group is a common strategy due to the simplicity of the synthesis via standard SPPS. nih.govdiva-portal.org Beyond oxidation and reduction, other analogs have been created by replacing the entire C-terminal argininal residue with other amino aldehydes, such as lysinal or ornithinal, to alter the inhibitor's specificity and efficacy against different proteases. nih.gov

Evaluation of Inhibitory Properties of Synthetic Analogs

The inhibitory potential of newly synthesized leupeptin analogs is a crucial aspect of their development. These analogs are typically tested against a panel of proteases, such as trypsin, chymotrypsin, and plasmin, to determine their inhibitory constants (Ki). nih.govnih.gov

Synthetic analogs where the N-terminal acetyl group is replaced by a 6-aminohexanoyl (Ahx) group and the C-terminal aldehyde is substituted with a carboxyl group have been shown to be effective, tight-binding inhibitors of their target enzymes. nih.govnih.govresearchgate.net These modified tripeptides exhibit Ki values generally in the micromolar range, similar to the naturally occurring leupeptin. nih.govnih.govresearchgate.net

Conversely, some modifications can reduce efficacy. The analog (Benzyloxycarbonyl)-L-leucyl-L-leucyl-L-argininal was found to be significantly less effective as an inhibitor of trypsin and plasmin activity than leupeptin. nih.gov Analogs with different C-terminal residues, such as (benzyloxycarbonyl)-L-leucyl-L-leucyl-L-lysinal and (benzyloxycarbonyl)-L-leucyl-L-leucyl-L-ornithinal, also display distinct inhibition characteristics, with the ornithinal analog showing significant inhibition of kallikrein activity only. nih.gov Modifications to the internal amino acids (the P2 and P3 positions) also result in variations in inhibitory activity. nih.gov

Table 1: Inhibitory Properties of Leupeptin and Synthetic Analogs

| Compound/Analog | Modification Details | Target Enzyme | Ki (Inhibition Constant) | Reference |

|---|---|---|---|---|

| Leupeptin | Natural (Ac-Leu-Leu-Arg-CHO) | Trypsin | ~μM range | nih.govnih.gov |

| Oxidized Leupeptin | C-terminal -COOH | Trypsin | Weaker than Leupeptin | nih.govnih.gov |

| Reduced Leupeptin | C-terminal -CH₂OH | Trypsin | Weaker than Oxidized Form | nih.govnih.gov |

| Ahx-Leu-Leu-Arg-COOH | N-terminal Ahx, C-terminal -COOH | Trypsin | 2.5 μM | nih.gov |

| Ahx-Phe-Leu-Arg-COOH | N-terminal Ahx, C-terminal -COOH, P3 Phe | Trypsin | 1.9 μM | nih.gov |

| Ahx-Phe-Leu-Arg-COOH | N-terminal Ahx, C-terminal -COOH, P3 Phe | Chymotrypsin | 2.7 μM | nih.gov |

Conjugation of Leupeptin Analogs to Carrier Systems

Conjugating small peptide inhibitors like leupeptin analogs to larger carrier systems is a strategy employed to control their application and minimize potential off-target effects. nih.gov The primary goal is not to enhance stability but to provide a carrier for the small peptide, which can facilitate its removal from a sample or reduce the risk of the peptide crossing biological barriers. nih.gov

The synthesis of analogs with an N-terminal 6-aminohexanoyl (Ahx) group is specifically designed to facilitate this conjugation process. nih.govnih.govdiva-portal.org The primary amine on the Ahx linker serves as a nucleophile for attachment to various activated carriers. nih.gov

Research has demonstrated the successful conjugation of the Ahx–Phe–Leu–Arg–COOH analog to several carrier systems:

Agarose Gel Beads: The analog was conjugated to a bromo-activated WorkBeads™ matrix, where the coupling reaction forms a stable secondary amine linkage. nih.gov

Inorganic Oxide Nanoparticles: The analog was also attached to the surface of zinc oxide (ZnO) and titanium dioxide (TiO₂) nanoparticles. nih.gov This process often involves first modifying the oxide surface with a silanizing agent like aminopropyltriethoxysilane (APTES) to introduce amino groups for conjugation. nih.gov

Crucially, these conjugated analogs retain their inhibitory function. nih.govnih.gov The inhibitory activity of the conjugates was found to be in the same range as the free peptides. nih.govnih.gov For instance, the conjugation of Ahx–Phe–Leu–Arg–COOH to ZnO nanoparticles resulted in an efficiency of 0.77, which is very close to the ideal reference value of 1, indicating that the immobilized inhibitor remains highly active. nih.gov

Table 2: Conjugation of Leupeptin Analog Ahx–Phe–Leu–Arg–COOH

| Carrier System | Conjugation Method | Amount Conjugated (μmol/g) | Inhibitory Activity | Reference |

|---|---|---|---|---|

| Agarose Gel Beads (WorkBeads™) | Bromo-activation | 1.8 | Retained | nih.gov |

| Zinc Oxide (ZnO) Nanoparticles | Silanization (APTES) | 1.9 | Retained (Efficiency: 0.77) | nih.gov |

| Titanium Dioxide (TiO₂) Nanoparticles | Silanization (APTES) | 0.9 | Retained | nih.gov |

Applications of Leupeptin Ac Ll Hydrochloride As a Research Tool

Use in Protein Isolation and Preservation

A primary application of Leupeptin (B1674832) Ac-LL (hydrochloride) is in the prevention of protein degradation during isolation and purification procedures. When cells and tissues are lysed, proteases are released from cellular compartments, such as lysosomes, which can rapidly degrade the proteins of interest. wikipedia.org The inclusion of leupeptin in lysis buffers effectively inhibits these proteases, preserving the integrity and functionality of the target proteins. wikipedia.orgsigmaaldrich.com This is crucial for obtaining accurate and reproducible results in downstream applications. Leupeptin is effective against a broad spectrum of serine and cysteine proteases, including trypsin, plasmin, proteinase K, kallikrein, papain, and cathepsins A and B. sigmaaldrich.com

| Proteases Inhibited by Leupeptin |

| Trypsin |

| Plasmin |

| Proteinase K |

| Kallikrein |

| Papain |

| Cathepsin A |

| Cathepsin B |

Application in Immunoblotting Techniques

In the context of immunoblotting, also known as Western blotting, Leupeptin Ac-LL (hydrochloride) plays a critical role in preserving the target protein from degradation throughout the experimental workflow. mpbio.com From initial cell lysis to the final detection steps, the presence of active proteases can lead to the breakdown of the protein being analyzed, resulting in faint or non-existent bands on the blot. By incorporating leupeptin into the lysis and sample buffers, researchers can ensure that the protein remains intact, allowing for accurate detection and quantification. pubcompare.ai

Research on Cellular Protein Degradation Pathways

Leupeptin Ac-LL (hydrochloride) is a key reagent for studying the intricate pathways of cellular protein degradation. Its inhibitory action on specific proteases allows researchers to dissect the roles of different proteolytic systems in various cellular processes.

While leupeptin is primarily known as an inhibitor of lysosomal and some cytosolic proteases, its application in research extends to the study of the ubiquitin-proteasome system. Although not a direct inhibitor of the proteasome itself, leupeptin can be used in conjunction with specific proteasome inhibitors to differentiate between proteasomal and lysosomal degradation pathways. By blocking lysosomal proteases with leupeptin, researchers can isolate and study the specific contributions of the proteasome to protein turnover. This approach has been instrumental in understanding the degradation of various proteins, including those involved in cancer and neurodegenerative diseases.

Leupeptin is widely used to study autophagy, a fundamental cellular process for the degradation and recycling of cellular components through the lysosome. By inhibiting lysosomal proteases, leupeptin causes an accumulation of autophagic vesicles (autophagosomes) and their cargo. This buildup allows researchers to measure "autophagic flux," which is a dynamic measure of the entire autophagic process, from the formation of autophagosomes to their fusion with lysosomes and the subsequent degradation of their contents. The accumulation of specific protein markers, such as LC3-II, in the presence of leupeptin provides a quantitative measure of autophagic activity.

Studies on Invariant Chain Processing and Antigen Presentation

The processing of the invariant chain (Ii) is a critical step in the MHC class II antigen presentation pathway. This process involves the sequential cleavage of Ii by various proteases, including cathepsins. Leupeptin, with its inhibitory activity against cathepsins, has been utilized as a tool to investigate the specific proteases involved in Ii degradation. By observing how leupeptin treatment affects the processing of Ii and the subsequent presentation of antigens, researchers can elucidate the roles of different cathepsins in this vital immunological process.

Investigation of Leupeptin Ac Ll Hydrochloride in Biological Systems Non Clinical Focus

In vitro Cellular Studies

In vitro studies using cultured cells have been instrumental in elucidating the specific mechanisms through which Leupeptin (B1674832) Ac-LL (hydrochloride) and its related forms exert their effects.

Leupeptin has demonstrated significant inhibitory effects on the replication of certain viruses in cell culture systems. Its mechanism often involves blocking viral proteases essential for the viral life cycle.

Research has shown that leupeptin can prevent the multiplication of human coronavirus strain 229E in MRC-C cell cultures. nih.gov The concentration at which it inhibited 50% of viral plaque formation (IC50) was found to be 0.4 µg/ml, while it did not affect host cell growth at concentrations up to 50 µg/ml. nih.gov The inhibitory action appears to target an early stage of viral replication, as the effect was only observed when the inhibitor was added within the first two hours of infection. nih.gov

More recently, leupeptin was investigated for its activity against SARS-CoV-2. In Vero cell cultures, leupeptin inhibited the replication of SARS-CoV-2 with a 50% effective concentration (EC50) of 42.34 µM. nih.gov At a concentration of 40 µM, it caused a significant drop in the copy numbers of viral RNA. nih.govresearchgate.net The inhibitory mechanism is linked to its ability to block the main protease (Mpro) of SARS-CoV-2, a critical enzyme for viral replication, with a 50% inhibitory concentration (IC50) of 127.2 µM in enzymatic assays. medchemexpress.comnih.gov The difference in efficacy against various coronaviruses may be due to the specific proteases involved in their entry and replication; for instance, the entry of human coronavirus 229E involves trypsin and cathepsin L, which are inhibited by leupeptin, whereas SARS-CoV-2 entry relies on other proteases like TMPRSS2. nih.govresearchgate.net

Table 1: Antiviral Activity of Leupeptin in Cell Culture Models

| Virus | Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Human Coronavirus 229E | MRC-C | IC50 | 0.4 µg/ml (~1 µM) | medchemexpress.comnih.gov |

| SARS-CoV-2 | Vero | EC50 | 42.34 µM | medchemexpress.comnih.gov |

| SARS-CoV-2 | Vero | IC50 (Mpro enzyme) | 127.2 µM | medchemexpress.comnih.gov |

Leupeptin is recognized as a broad-spectrum, reversible, and competitive inhibitor of serine and cysteine proteases. medchemexpress.comsigmaaldrich.com It forms a covalent bond with the catalytic cysteine or serine residues in the active site of these enzymes. sigmaaldrich.com Its inhibitory profile includes key cellular proteases such as calpain, cathepsin B, cathepsin H, and cathepsin L. medchemexpress.comsigmaaldrich.com

Studies on muscle tissue have shown that treatment with leupeptin leads to a decrease in the activity of cathepsin B. nih.gov In human B-lymphoblastoid cell lines, leupeptin's inhibitory action on a specific, yet unidentified, protease prevents the normal processing of the invariant (I) chain associated with class II HLA antigens. nih.gov This demonstrates its utility in dissecting the roles of specific proteases in complex cellular pathways like antigen presentation. nih.gov

Table 2: Proteases Inhibited by Leupeptin

| Protease Family | Specific Examples | Reference |

|---|---|---|

| Cysteine Proteases | Calpain, Cathepsin B, Cathepsin H, Cathepsin L, Papain | medchemexpress.comsigmaaldrich.comnih.govsigmaaldrich.com |

| Serine Proteases | Trypsin, Plasmin, Kallikrein | sigmaaldrich.comsigmaaldrich.com |

| Threonine Proteases | Mpro (SARS-CoV-2) | medchemexpress.com |

By inhibiting proteases, leupeptin can disrupt normal protein degradation pathways, leading to the accumulation of specific proteins. This property makes it a valuable tool for studying protein turnover and processing.

A notable example is its effect on the antigen presentation pathway. In human B-lymphoblastoid cell lines, incubation with leupeptin results in the accumulation of complexes containing class II HLA antigens and a series of proteins called leupeptin-induced proteins (LIP). nih.gov Further analysis revealed that LIP are proteolytic fragments of the class II antigen-associated invariant (I) chain. nih.gov Normally, the I chain is degraded to allow for antigen binding. Leupeptin's inhibition of this degradation step leads to the buildup of the class II antigen-LIP complexes, indicating that a leupeptin-sensitive protease is responsible for the final processing of the I chain in a post-Golgi compartment. nih.gov

In vivo Experimental Models for Biological Pathway Studies

The utility of leupeptin extends to in vivo animal models, where it is used to investigate fundamental biological processes like autophagy and systemic protein degradation.

Leupeptin is widely used in a quantitative assay to measure macroautophagic flux in living animals. nih.gov Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for breakdown. The protein LC3 is processed into LC3-I and then lipidated to LC3-II, which is incorporated into the autophagosome membrane and subsequently degraded in the lysosome.

Table 3: Effect of Leupeptin on LC3b Turnover in Mouse Liver

| Condition | Mean LC3b-II Turnover (ng/mg total protein) | Change | Reference |

|---|---|---|---|

| Control (Fed) | 37.90 | - | nih.gov |

| Starvation | 53.94 | 45% Increase | nih.gov |

Specifically, leupeptin was shown to lower protein breakdown in incubated rat skeletal and cardiac muscle without altering protein synthesis. nih.gov Its effects were also observed in pathological conditions; it reduced protein degradation in denervated rat muscles and in the affected muscles of mice with hereditary muscular dystrophy. nih.gov This reduction in protein breakdown is linked to the inhibition of lysosomal proteases like cathepsin B, suggesting these enzymes play a significant role in protein turnover within muscle tissue under both normal and atrophic conditions. nih.gov

Role in Modulating Specific Biochemical Pathways

Leupeptin Ac-LL (hydrochloride), a derivative of the naturally occurring tripeptide leupeptin, functions as a potent, reversible inhibitor of a range of proteases, thereby modulating various biochemical pathways. Leupeptin itself is a tripeptide with the structure N-acetyl-L-leucyl-L-leucyl-L-argininal. nih.gov Its inhibitory action extends to serine, cysteine, and threonine proteases. targetmol.com The specificity of leupeptin is largely attributed to its Leu-Leu-Argininal sequence. nih.gov

The primary mechanism of action involves the C-terminal aldehyde group, which is crucial for its inhibitory function. nih.gov This aldehyde group forms a covalent hemiacetal adduct with the hydroxyl group of the serine residue located in the active site of the target protease. sigmaaldrich.com This interaction is a strong, but reversible, competitive inhibition. targetmol.comnih.gov

Leupeptin and its analogs have been shown to inhibit a variety of proteases, including:

Trypsin: A serine protease involved in digestion and other physiological processes. sigmaaldrich.com

Plasmin: A serine protease that degrades fibrin (B1330869) clots. sigmaaldrich.com

Papain: A cysteine protease. sigmaaldrich.com

Kallikrein: A serine protease involved in the kinin-kallikrein system. sigmaaldrich.com

Cathepsins: A group of proteases, including cathepsin B (a cysteine protease) and cathepsin A (a serine protease), involved in protein degradation within lysosomes. nih.govsigmaaldrich.com

Calpains: A family of calcium-activated neutral cysteine proteases that play a role in apoptosis. nih.govsigmaaldrich.com

SARS-CoV-2 Main Protease (Mpro): Leupeptin has demonstrated inhibitory activity against the main protease of the SARS-CoV-2 virus in vitro. nih.gov

However, it is important to note that leupeptin does not inhibit all proteases. Enzymes such as α-chymotrypsin, pepsin, cathepsin D, elastase, and thrombin are not significantly affected by leupeptin. targetmol.comsigmaaldrich.com

A related compound, N-acetyl-L-leucyl-L-leucyl-L-norleucinal (LLnL), which also inhibits proteasomes, has been found to affect the major histocompatibility complex (MHC) class I antigen presentation pathway. nih.govcapes.gov.brnih.gov It achieves this by prolonging the association of MHC class I molecules with the transporters associated with antigen processing (TAP) and slowing their transport from the endoplasmic reticulum (ER). nih.govcapes.gov.brnih.gov This suggests that under certain conditions, these types of inhibitors can also block the trimming of peptides by peptidases within the ER, in addition to their effects on cytosolic peptide generation. nih.gov

Table 1: Specificity of Leupeptin for Various Proteases

Considerations of Cellular Permeability in Experimental Design

A significant factor to consider in the experimental design of studies involving Leupeptin Ac-LL (hydrochloride) is its cellular permeability. Leupeptin is generally considered to be not cell-permeable. sigmaaldrich.com This characteristic has critical implications for its use in cell-based assays, as it may not readily cross the cell membrane to reach its intracellular targets.

The hydrochloride form, Leupeptin Ac-LL (hydrochloride), is noted to have better inhibitory properties than its non-hydrochloride counterpart, but information regarding its cellular permeability is not distinctly specified. targetmol.commedchemexpress.com For experimental designs utilizing intact cells, the low permeability of leupeptin must be accounted for.

In contrast, a structurally similar compound, Calpain Inhibitor I (N-Acetyl-L-leucyl-L-leucyl-L-norleucinal), is suggested to be membrane-permeable. sigmaaldrich.com This is attributed to its low molecular weight and the absence of charged residues. sigmaaldrich.com This highlights that subtle changes in the peptide structure can significantly impact its ability to traverse cellular membranes.

Despite its limited permeability, leupeptin has been utilized in in vivo studies. For instance, it has been employed in assays to measure macroautophagic flux in living organisms. ebi.ac.uk In such experimental setups, direct administration into tissues or the systemic circulation bypasses the initial barrier of the cell membrane of cultured cells.

For in vitro experiments using cell lysates or purified enzymes, the lack of cell permeability is not a concern, as the inhibitor has direct access to its target proteases. When designing experiments with whole cells where intracellular protease inhibition is desired, researchers must consider methods to facilitate the entry of leupeptin into the cells or select alternative, cell-permeable inhibitors.

Table 2: Compound Names Mentioned in the Article

Advanced Research Methodologies and Theoretical Studies

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique fundamental to predicting the preferred orientation of a ligand when it binds to a target protein. mdpi.com This method is crucial for estimating the strength of the interaction, often expressed as a binding affinity or docking score, and for visualizing the specific binding pattern within the protein's active site. mdpi.comnih.gov A more negative score typically indicates a stronger and more stable interaction. nih.gov The process involves generating multiple possible binding poses for the ligand and ranking them based on a scoring function, which approximates the free energy of binding. mdpi.com

In the context of Leupeptin (B1674832), these simulations are used to understand its mechanism of action against various proteases. For instance, studies on the interaction between leupeptin and the main protease (Mpro) of SARS-CoV-2 have utilized docking to elucidate the binding mode. nih.gov These simulations reveal detailed interactions, such as the formation of hydrogen bonds between the inhibitor and key amino acid residues in the catalytic pocket of the enzyme. nih.gov The analysis identifies which parts of the leupeptin molecule are critical for binding and which residues in the protease are essential for the interaction.

Table 1: Key Concepts in Molecular Docking

| Term | Description | Relevance to Leupeptin Ac-LL |

|---|---|---|

| Binding Affinity (Docking Score) | A numerical value (e.g., in kcal/mol) that predicts the strength of the non-covalent interaction between a ligand and its target protein. biointerfaceresearch.com | Predicts how tightly Leupeptin Ac-LL binds to the active site of a target protease. |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the protein's binding site. | Shows the exact spatial arrangement of Leupeptin Ac-LL when it inhibits an enzyme. |

| Active Site | The specific region of an enzyme where substrate molecules bind and undergo a chemical reaction. nih.gov | The target location for Leupeptin Ac-LL to exert its inhibitory effect. |

| Hydrogen Bonds | A type of attractive intermolecular force between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | Critical for the stable binding of Leupeptin Ac-LL to protease active sites. nih.gov |

| Glide Energy | A component of the docking score in certain software that represents the ligand's binding energy. nih.gov | Used to quantify the binding affinity of Leupeptin Ac-LL in simulation studies. |

Detailed analysis of the Mpro-leupeptin complex, for example, has identified specific residues like His41, Met49, Gly143, Cys145, His163, His164, Met165, Glu166, and Gln189 as forming the binding pocket for leupeptin. nih.gov This level of detail is instrumental in understanding its inhibitory mechanism and provides a foundation for further optimization.

Molecular Dynamics (MD) Simulations for Stability and Interaction Analysis

Following molecular docking, Molecular Dynamics (MD) simulations are employed to assess the stability of the predicted ligand-protein complex over time. biointerfaceresearch.comnih.gov MD simulations model the movements of atoms and molecules, providing a dynamic view of the complex and helping to validate the static picture provided by docking. nih.gov These simulations are performed under conditions that mimic a biological environment, such as ambient temperature and pressure, often using an NPT (isothermal-isobaric) ensemble. nih.gov

The primary goal of MD simulations in this context is to confirm that the inhibitor remains stably bound within the active site. nih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). A stable RMSD value for the complex over the simulation time suggests that the binding pose is maintained, while RMSF analysis highlights the flexibility of individual amino acid residues, indicating which parts of the protein are most affected by the inhibitor's binding. biointerfaceresearch.comnih.gov Studies have shown that a high percentage of native binding poses remain stable in MD simulations, lending confidence to the accuracy of these computational models. nih.gov For a complex like leupeptin bound to a protease, MD simulations would confirm the persistence of crucial hydrogen bonds and other interactions identified in docking, ensuring the predicted inhibitory mechanism is physically plausible and stable. nih.gov

Table 2: Key Parameters in Molecular Dynamics (MD) Simulations

| Parameter | Description | Purpose in Leupeptin-Protease Analysis |

|---|---|---|

| Simulation Time | The duration for which the molecular movements are simulated (e.g., nanoseconds to milliseconds). nih.gov | To observe the long-term stability of the Leupeptin-protease complex. |

| Ensemble (e.g., NPT) | The set of statistical and thermodynamic conditions (e.g., constant Number of particles, Pressure, Temperature) under which the simulation is run. nih.gov | To mimic physiological conditions, making the simulation more biologically relevant. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the simulated structure and a reference structure. biointerfaceresearch.com | To quantify the stability of the Leupeptin-protease complex over time. Low, stable RMSD indicates a stable complex. |

| Root Mean Square Fluctuation (RMSF) | A measure of the displacement of individual residues from their average position during the simulation. nih.gov | To identify which amino acid residues in the protease become more or less flexible upon binding to Leupeptin. |

Quantitative Analysis of Inhibitory Constants and Kinetics (e.g., Ki, IC50 methodologies)

The potency of an inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). nih.gov The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. nih.gov It is a widely used measure of drug efficacy. nih.gov For example, leupeptin was found to inhibit the SARS-CoV-2 Mpro with an IC50 value of 1.98 µM. nih.gov

The inhibition constant (Ki), on the other hand, is a more fundamental measure of the binding affinity of the inhibitor to the enzyme. biorxiv.org For irreversible inhibitors that follow a two-step mechanism, both Ki (reflecting binding affinity) and the inactivation rate constant (k_inact, reflecting chemical reactivity) can be estimated by determining IC50 values at two different time points. biorxiv.orgbiorxiv.org The relationship between the free interaction energy (ΔG) and Ki can be calculated using the formula K = exp(ΔG/RT), allowing for theoretical prediction of inhibitor potency from computational models. mdpi.com The type of inhibition (e.g., competitive, uncompetitive, mixed) can also be determined by analyzing how the IC50 value changes with varying substrate concentrations. researchgate.net

Table 3: Inhibitory Potency of Leupeptin

| Parameter | Enzyme Target | Reported Value | Source |

|---|

| IC50 | SARS-CoV-2 Mpro | 1.98 µM | nih.gov |

Spectroscopic Techniques in Characterizing Inhibitor-Protease Complexes

Advanced spectroscopic and spectrometric techniques are essential for the definitive identification and characterization of compounds like leupeptin and their interactions. High-Performance Liquid Chromatography (HPLC) coupled with High-Resolution Mass Spectrometry (HRMS) is a powerful combination for this purpose. nih.gov

In one study, HPLC was used to analyze a leupeptin reference standard, which showed characteristic peaks at specific retention times. nih.gov This chromatographic fingerprint was then compared to that of a complex mixture to confirm the presence of leupeptin. nih.gov Following separation by HPLC, HRMS was employed for structural elucidation. Using an electrospray ionization (ESI) source, the precise mass of the precursor ion for leupeptin (m/z 427.2969) was determined. nih.gov Further analysis via tandem mass spectrometry (MS/MS) fragments this precursor ion, creating a unique fragmentation pattern that serves as a structural signature, confirming the compound's identity with high confidence. nih.gov

Table 4: Mass Spectrometry Data for Leupeptin Identification

| Technique | Parameter | Observation | Significance |

|---|---|---|---|

| HPLC | Retention Time | 5.203 min and 9.255 min (for tautomers) | Provides a characteristic chromatographic fingerprint for leupeptin. nih.gov |

| HRMS (ESI-Q-orbitrap) | Precursor Ion (m/z) | 427.2969 | Confirms the exact molecular weight of the protonated leupeptin molecule. nih.gov |

| MS/MS | Fragmentation Pattern | A specific pattern of daughter ions. | Provides definitive structural confirmation of the leupeptin molecule. nih.gov |

Computational Approaches for Analog Design and Optimization

Once a lead compound like leupeptin is identified, computational methods can guide the design of new, optimized analogs. These approaches aim to improve properties like potency, selectivity, and pharmacokinetic profiles. nih.gov

One such advanced methodology is the Compound Optimization Monitor (COMO). This approach combines the evaluation of structure-activity relationship (SAR) progression with the design of new candidate compounds. The process involves generating "virtual analogs" (VAs) to systematically explore the chemical space around the parent molecule. By analyzing the existing analogs and the virtual ones, the system can identify gaps in chemical exploration and suggest new molecules with potentially improved activity. This integrated approach allows for a more rational and efficient lead optimization process, helping to overcome common pitfalls in medicinal chemistry and accelerate the development of superior drug candidates. nih.gov

Future Directions in Leupeptin Ac Ll Hydrochloride Research

Elucidation of Novel Biological Targets for Leupeptin (B1674832) Ac-LL (hydrochloride)

While Leupeptin Ac-LL (hydrochloride) is well-characterized as an inhibitor of classical proteases like trypsin, plasmin, and cathepsins, a significant area of future research lies in the identification of novel biological targets. sigmaaldrich.com The broad-spectrum inhibitory nature of leupeptin against serine, cysteine, and threonine proteases suggests that its full range of interacting partners within the cellular proteome is yet to be fully elucidated. ebi.ac.uk

Recent studies have demonstrated the inhibitory potential of leupeptin against the main protease (Mpro) of SARS-CoV-2, highlighting its potential relevance in virology and infectious disease research. ebi.ac.uk Furthermore, its activity as a calpain inhibitor points towards its utility in studying pathways related to neurodegeneration and other physiological and pathological processes regulated by this class of proteases. ebi.ac.uk

A promising strategy for uncovering new targets is the application of chemical proteomics and activity-based protein profiling (ABPP). nih.govnih.gov By designing and synthesizing Leupeptin-based activity-based probes (ABPs), researchers can covalently label and subsequently identify novel interacting proteases in complex biological samples. nih.govmdpi.com These probes typically feature the core Leupeptin Ac-LL recognition sequence, a reactive "warhead" for covalent modification of the target's active site, and a reporter tag (e.g., biotin or a fluorophore) for enrichment and detection. nih.govnih.gov This approach will be instrumental in expanding the known target landscape of Leupeptin Ac-LL (hydrochloride) and uncovering new regulatory roles of proteases in health and disease.

Development of Advanced Leupeptin Ac-LL (hydrochloride) Analogs with Enhanced Specificity for Research

A key limitation of Leupeptin Ac-LL (hydrochloride) in research is its broad specificity. To overcome this, a major focus of future research is the rational design and synthesis of advanced analogs with enhanced selectivity for specific proteases or protease families. nih.gov The development of such analogs is crucial for their use as precise tools to dissect the functions of individual proteases within complex biological networks.

Modifications to the Leupeptin scaffold can be systematically introduced to alter its binding affinity and specificity. These modifications can include:

Alterations at the P1, P2, and P3 positions: The amino acid residues at these positions are critical for recognition by the target protease. By substituting the leucine and arginine residues, it is possible to tailor the inhibitor to the substrate specificity of a particular protease.

N-terminal modifications: The N-terminal acetyl group can be replaced with other chemical moieties to alter the compound's properties, such as cell permeability or to allow for conjugation to other molecules. nih.gov

C-terminal modifications: The C-terminal aldehyde, which is crucial for its inhibitory mechanism, can be modified to fine-tune its reactivity or to introduce reporter tags for visualization and pull-down experiments. nih.gov

The table below summarizes some of the key research findings on the development of Leupeptin analogs with altered specificities.

| Analog/Modification | Target Protease(s) | Key Findings | Reference |

|---|---|---|---|

| Replacement of N-terminal acetyl group with a 6-aminohexanoyl group | Trypsin, Chymotrypsin | Allows for conjugation while retaining inhibitory activity. | nih.gov |

| Oxidation of the C-terminal aldehyde to a carboxyl group | Serine proteases | The oxidized form showed superior inhibitory properties compared to the reduced (alcohol) form, but was less potent than the original aldehyde. | nih.gov |

| Synthesis of peptidyl argininals | Serine proteases | Demonstrated strong and specific inhibition, highlighting the importance of the argininal (B8454810) moiety. | nih.gov |

Integration into Multi-Omics Research for Protease Network Analysis

The future of understanding complex biological systems lies in the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. Leupeptin Ac-LL (hydrochloride) and its derivatives are poised to become invaluable tools in the field of chemical proteomics, a key component of multi-omics research. nih.gov

The application of Leupeptin-based activity-based probes (ABPs) in a multi-omics context will enable researchers to:

Functionally profile protease activity: ABPP allows for the direct measurement of protease activity in native biological systems, providing a functional readout that complements traditional proteomics, which primarily measures protein abundance. nih.govresearchgate.net

Identify regulated proteases: By comparing the ABP-labeled protease profiles across different cellular states, tissues, or disease models, researchers can identify proteases whose activity is specifically regulated. nih.gov

Map protease-substrate networks: The identification of active proteases can be integrated with other omics data to build comprehensive models of protease-substrate networks and signaling pathways.

This systems biology approach, powered by tools derived from Leupeptin Ac-LL (hydrochloride), will provide a more holistic understanding of the role of proteases in cellular function and disease pathogenesis.

Exploration of Leupeptin Ac-LL (hydrochloride) as a Probe for Undiscovered Protease Functions

Beyond its use as a general protease inhibitor, Leupeptin Ac-LL (hydrochloride) can be leveraged as a chemical probe to explore and uncover novel functions of both known and uncharacterized proteases. nih.gov The development of specialized Leupeptin-based probes will be central to this endeavor.

Key strategies in this area include:

Target Identification for Phenotypic Screens: In phenotypic drug discovery, bioactive compounds are identified based on their effects on cells or organisms without prior knowledge of their molecular targets. Leupeptin-based probes can be used in chemical proteomics platforms to identify the specific protease targets of compounds identified in such screens. nih.govnih.gov

In Vivo Imaging of Protease Activity: By incorporating imaging agents (e.g., fluorophores for microscopy or radionuclides for in vivo imaging) into the Leupeptin scaffold, researchers can develop probes to visualize protease activity in living cells and organisms. This will provide spatiotemporal information about protease function in real-time.

Competitive ABPP for Inhibitor Discovery and Selectivity Profiling: Leupeptin-based probes can be used in competitive ABPP experiments to screen for new protease inhibitors and to assess the selectivity of existing ones. mdpi.comnih.gov In this approach, a library of compounds is tested for its ability to compete with the Leupeptin-based probe for binding to its target proteases in a complex proteome. This allows for the rapid identification of potent and selective inhibitors. mdpi.com

Through these innovative applications, Leupeptin Ac-LL (hydrochloride) will transition from a simple inhibitor to a versatile chemical tool for exploring the vast and complex world of proteases and their roles in biology.

Q & A

Q. What is the role of Leupeptin Ac-LL hydrochloride in cell lysate preparation, and how should it be incorporated into experimental protocols?

Leupeptin Ac-LL hydrochloride is a protease inhibitor that targets serine, cysteine, and threonine proteases, preventing protein degradation during cell lysis. To use it effectively:

- Add to lysis buffers at 10–100 µM concentrations, depending on protease abundance in the sample .

- Combine with other inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases) for comprehensive protection .

- Pre-dissolve in sterile water or buffer to avoid solubility issues in cold conditions .

Q. What concentrations of Leupeptin Ac-LL hydrochloride are effective for inhibiting serine and cysteine proteases in vitro?

- For standard applications (e.g., mammalian cell lysates), 10–20 µM is typically sufficient .

- Higher concentrations (50–100 µM) may be required for tissues with high protease activity (e.g., liver, pancreas) .

- Validate efficacy using fluorogenic protease substrates (e.g., Z-FR-AMC for cysteine proteases) and SDS-PAGE to confirm intact protein bands .

Q. What are the validated methods to confirm the activity of Leupeptin Ac-LL hydrochloride in experimental systems?

- Fluorometric assays : Use substrates like Boc-QAR-AMC for serine proteases; measure fluorescence increase upon inhibitor addition .

- Negative controls : Compare protein degradation in lysates treated with vs. without Leupeptin via Western blot .

- Dose-response curves : Titrate Leupeptin to identify the minimal effective concentration for specific proteases .

Advanced Research Questions

Q. How can researchers optimize the concentration of Leupeptin Ac-LL hydrochloride when used in combination with other protease inhibitors (e.g., PMSF, aprotinin) to prevent off-target effects?

- Design a factorial experiment testing inhibitor combinations at varying concentrations .

- Use protease activity assays (e.g., caseinolytic assays) to quantify residual protease activity in each condition .

- Apply statistical models (e.g., response surface methodology) to identify synergistic or antagonistic interactions .

- Example: In neuronal lysates, 20 µM Leupeptin + 1 mM PMSF reduced calpain activity by 95% without inhibiting trypsin-like proteases .

Q. What methodological approaches are recommended to resolve inconsistencies in protease inhibition efficacy observed across repeated experiments using Leupeptin Ac-LL hydrochloride?

- Batch variability : Request peptide content analysis (e.g., HPLC, mass spectrometry) from suppliers to confirm purity and potency .

- Buffer compatibility : Test solubility in different buffers (e.g., Tris-HCl vs. HEPES); chloride ions may affect stability in phosphate buffers .

- Alternative inhibitors : If inconsistencies persist, validate with structurally distinct inhibitors (e.g., Antipain hydrochloride for cysteine proteases) .

Q. How does the chloride counterion in Leupeptin Ac-LL hydrochloride influence its solubility and stability in different buffer systems (e.g., Tris-HCl vs. phosphate buffers)?

- Solubility : The hydrochloride salt enhances water solubility (>10 mg/mL) but may precipitate in high-salt buffers. Pre-dissolve in low-ionic-strength solutions .

- Stability : Chloride ions can accelerate degradation in acidic conditions (pH < 5). Assess stability via HPLC over 24–72 hours under experimental conditions .

Q. What experimental controls are critical when using Leupeptin Ac-LL hydrochloride in longitudinal studies requiring prolonged protein stability?

- Negative controls : Include lysates without inhibitors to baseline protease activity .

- Stability monitoring : Aliquot samples at intervals (e.g., 0, 6, 12 hours) and analyze protein integrity via SDS-PAGE .

- Inhibitor replenishment : Add fresh Leupeptin every 8–12 hours in extended incubations to compensate for degradation .

Data Contradiction Analysis

Q. How should researchers address contradictory results when Leupeptin Ac-LL hydrochloride fails to inhibit proteases in a specific experimental system?

- Protease specificity screening : Use class-specific substrates (e.g., Z-LLE-AMC for cysteine proteases) to confirm target engagement .

- Interference checks : Test if co-solvents (e.g., DMSO, detergents) or sample components (e.g., metal ions) inactivate Leupeptin .

- Alternative hypotheses : Consider non-protease degradation pathways (e.g., autophagy) if proteasome inhibitors (e.g., MG-132) rescue protein levels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.